![molecular formula C22H28N4O3S B10772802 (2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)
(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and purification systems. The process typically includes:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Scaling up the reaction conditions to industrial levels.
Purification: Using techniques like crystallization, chromatography, and distillation to purify the final product.
Quality Control: Conducting rigorous testing to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
PMID25259874C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized analogs, while reduction can produce reduced forms of the compound.
科学的研究の応用
PMID25259874C4 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry studies.
Biology: Investigated for its interactions with biological targets.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of PMID25259874C4 involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is known to influence cellular signaling and metabolic processes .
類似化合物との比較
Similar Compounds
Similar compounds to PMID25259874C4 include other synthetic organic ligands with comparable structures and biological activities. Examples include:
PD049795: A related compound with similar pharmacological properties.
Other Ligands: Various ligands listed in pharmacological databases with structural similarities.
Uniqueness
PMID25259874C4 stands out due to its specific functional groups and unique binding properties, making it a valuable tool in pharmacological research. Its ability to modulate specific biological targets sets it apart from other similar compounds.
特性
分子式 |
C22H28N4O3S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H28N4O3S/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25)/t19-/m0/s1 |
InChIキー |
OVJFQPIFXZBDKN-IBGZPJMESA-N |
異性体SMILES |
C1=CC=C(C=C1)C(CSCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(CSCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
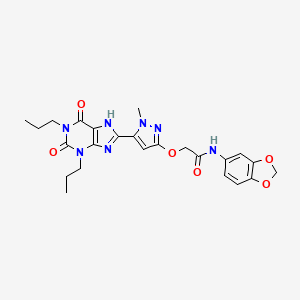
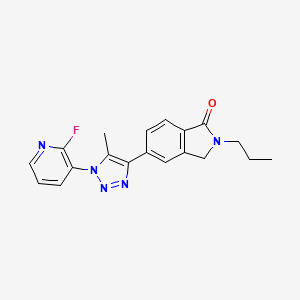
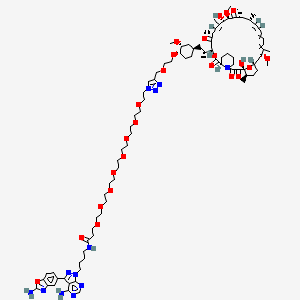
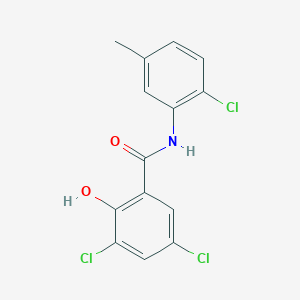
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)
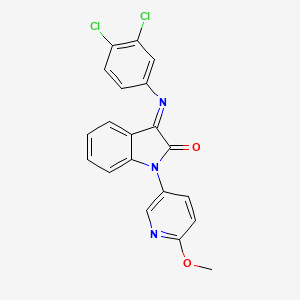
![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)
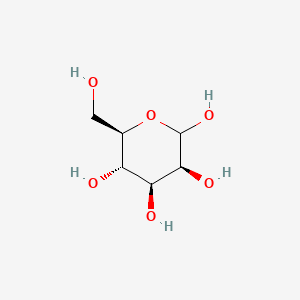
![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,19R,21R,23S,24Z,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772778.png)
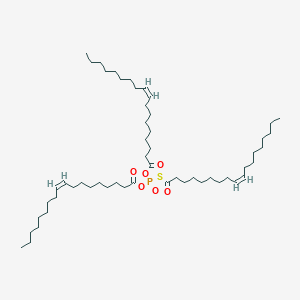
![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)